

# commercial availability and suppliers of 3-(5-Nitrothiophen-2-yl)acrylic acid

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## Compound of Interest

Compound Name: 3-(5-Nitrothiophen-2-yl)acrylic acid

Cat. No.: B3021055

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An In-Depth Technical Guide to the Commercial Sourcing and Quality Assessment of **3-(5-Nitrothiophen-2-yl)acrylic acid** for Research and Development

## Executive Summary

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals involved in the procurement and utilization of **3-(5-Nitrothiophen-2-yl)acrylic acid**. It provides a detailed overview of the compound's chemical identity, its significance in medicinal chemistry, a survey of commercial suppliers, and a robust, step-by-step protocol for incoming quality control and verification. The objective is to empower scientists to confidently source high-quality material and validate its integrity prior to experimental use, ensuring reproducibility and accuracy in research and development endeavors.

## Introduction to 3-(5-Nitrothiophen-2-yl)acrylic acid Chemical Identity and Properties

**3-(5-Nitrothiophen-2-yl)acrylic acid** is a heterocyclic organic compound featuring a thiophene ring substituted with a nitro group and an acrylic acid moiety. The presence of the nitro group, a strong electron-withdrawing group, and the conjugated acrylic acid system, makes it a versatile chemical intermediate and a molecule of interest for biological screening.

Its key identifiers and properties are summarized below. It is important to note that two CAS numbers, 17163-22-3 and 50868-70-7, are often associated with this compound; the latter

typically refers to the thermodynamically more stable (E)-isomer, which is the commercially expected form.

Property	Value	Source(s)
Chemical Name	(2E)-3-(5-nitrothiophen-2-yl)prop-2-enoic acid	<a href="#">[1]</a>
Synonym(s)	(E)-3-(5-Nitro-2-thienyl)acrylic Acid, NSC 178900	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	50868-70-7 (more common); 17163-22-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>4</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	199.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Gray to brown solid	<a href="#">[1]</a>
Melting Point	~253 °C	<a href="#">[1]</a>
SMILES	O=C(O)/C=C/C1=CC=C(--INVALID-LINK--=O)S1	<a href="#">[2]</a>

## Significance in Research and Drug Discovery

Thiophene-based molecules are a cornerstone in medicinal chemistry, present in numerous marketed drugs for a wide range of therapeutic areas.[\[3\]](#)[\[4\]](#) The thiophene ring is often considered a bioisostere of a benzene ring, offering similar physicochemical properties but with distinct electronic characteristics and metabolic profiles.[\[4\]](#)

The addition of a nitro group is particularly significant. Nitro-heterocyclic compounds are a well-established class of antimicrobials.[\[5\]](#) Many of these compounds are pro-drugs that require reductive activation by nitroreductase enzymes found in target pathogens, such as bacteria or mycobacteria, to exert their cytotoxic effects.[\[6\]](#) This mechanism provides a degree of selectivity and is the basis for the activity of drugs like nitrofurantoin.

Therefore, **3-(5-Nitrothiophen-2-yl)acrylic acid** serves as a key building block for synthesizing more complex molecules with potential therapeutic value in areas such as:

- Antimicrobial Agents: As a scaffold for developing novel antibiotics, particularly against drug-resistant Gram-negative bacteria.[7]
- Antituberculosis Agents: The nitro-heterocyclic motif is a validated pharmacophore for targeting *Mycobacterium tuberculosis*.[5]
- Anti-inflammatory Compounds: Thiophene derivatives have been explored as inhibitors of inflammatory enzymes like COX-2 and 5-LOX.[3]

## Commercial Availability and Supplier Landscape

Procuring research chemicals requires careful consideration of purity, documentation, and supplier reliability. **3-(5-Nitrothiophen-2-yl)acrylic acid** is available from a number of fine chemical suppliers, typically on a research scale (milligrams to grams).

## Identifying Reputable Suppliers

Suppliers in this space can be broadly categorized as either primary manufacturers or distributors. While both can provide high-quality material, manufacturers may offer more detailed batch-specific data and technical support. For critical applications, requesting a Certificate of Analysis (CoA) prior to purchase is a recommended best practice.

## Comparative Table of Commercial Suppliers

The following table summarizes publicly available information from various suppliers. Note that stock levels, pricing, and available documentation are subject to change and should be verified directly with the supplier.

Supplier	CAS Number Cited	Purity	Available Quantities	Source
ChemScene	17163-22-3	≥95%	Not specified	<a href="#">[2]</a>
ChemicalBook	50868-70-7	Not specified	Aggregates multiple suppliers	<a href="#">[1]</a>
Matrix Scientific	50868-70-7	97%	5g, 10g	<a href="#">[1]</a>
Bide Pharmatech Ltd.	50868-70-7	Not specified	Not specified	<a href="#">[1]</a>
Biosynth	50868-70-7	Not specified	Not specified	<a href="#">[8]</a>
Parchem	50868-70-7	Not specified	Not specified	<a href="#">[9]</a>

This table is non-exhaustive and intended for illustrative purposes.

## Quality Assessment and Verification Protocol

Independent verification of a starting material's identity and purity is a cornerstone of scientific integrity. It prevents costly delays and ensures that experimental results are valid and reproducible. Do not rely solely on the supplier's label.

### The Imperative of Incoming Quality Control

The synthesis of compounds like **3-(5-Nitrothiophen-2-yl)acrylic acid** often involves condensation reactions (e.g., Knoevenagel-Döbner) between 5-nitrothiophene-2-carboxaldehyde and malonic acid.[\[10\]](#) Potential impurities could include unreacted starting materials, side-products, or isomers. The following multi-step protocol provides a self-validating system to confirm material quality.

### Step-by-Step Protocol: Verifying Identity and Purity

Objective: To confirm the chemical identity and estimate the purity of a supplied batch of **3-(5-Nitrothiophen-2-yl)acrylic acid**.

Materials:

- Supplied chemical
- Solvents: DMSO-d<sub>6</sub> (for NMR), Acetone, Ethanol
- Standard laboratory glassware
- Analytical balance
- NMR Spectrometer ( $\geq 400$  MHz recommended)
- FT-IR Spectrometer with ATR capability

#### Methodology:

##### Step 1: Physical and Visual Inspection

- Documentation Check: Ensure the container label matches the order details and the CoA, if provided. Note the CAS number.
- Appearance Check: Visually inspect the material. It should be a solid, typically gray to brown in color.<sup>[1]</sup> Note any inconsistencies, such as a tar-like appearance, discoloration, or non-crystalline texture, which could indicate degradation or high impurity levels.

##### Step 2: Solubility Test (Qualitative)

- Rationale: A simple solubility test can provide initial clues about the compound's identity and polarity.
- Procedure: Place a few milligrams of the substance into separate test tubes. Add  $\sim 1$  mL of different solvents (e.g., water, ethanol, acetone, dichloromethane).
- Expected Outcome: As a polar carboxylic acid, it is expected to have limited solubility in non-polar solvents and better solubility in polar organic solvents like acetone or DMSO.

##### Step 3: Identity Confirmation via FT-IR Spectroscopy

- Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique to confirm the presence of key functional groups.

- Procedure: Acquire an IR spectrum of the solid sample, typically using an Attenuated Total Reflectance (ATR) accessory.
- Data Interpretation: Verify the presence of characteristic vibrational bands:
  - $\sim 1680\text{-}1710\text{ cm}^{-1}$ : Strong absorbance from the carboxylic acid C=O stretch.
  - $\sim 2500\text{-}3300\text{ cm}^{-1}$ : Broad absorbance from the carboxylic acid O-H stretch.
  - $\sim 1620\text{-}1640\text{ cm}^{-1}$ : Absorbance from the C=C double bond of the acrylic system.
  - $\sim 1500\text{-}1550\text{ cm}^{-1}$  &  $\sim 1330\text{-}1370\text{ cm}^{-1}$ : Strong absorbances corresponding to the asymmetric and symmetric stretching of the nitro ( $\text{NO}_2$ ) group.

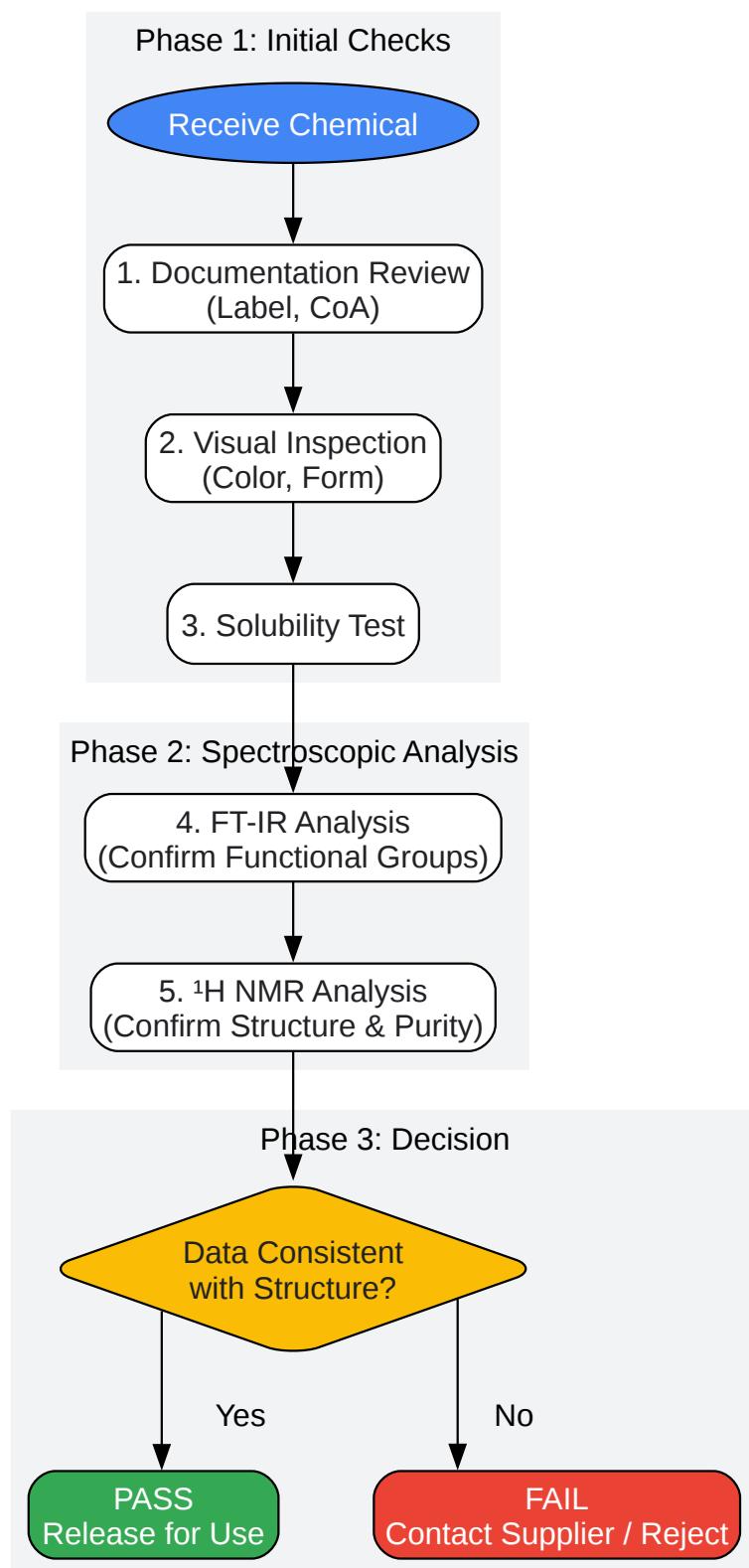
#### Step 4: Definitive Structure Elucidation and Purity Assessment by $^1\text{H}$ NMR

- Rationale: Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) is the most definitive common technique for confirming the precise chemical structure and assessing the purity of an organic compound.
- Procedure:
  - Accurately weigh  $\sim 5\text{-}10\text{ mg}$  of the compound.
  - Dissolve in  $\sim 0.7\text{ mL}$  of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). The acidic proton is often best observed in DMSO.
  - Acquire the  $^1\text{H}$  NMR spectrum.
- Data Interpretation:
  - Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield ( $>12\text{ ppm}$ ). Its presence is a strong confirmation.
  - Vinyl Protons (-CH=CH-): Two doublets between  $\sim 6.5$  and  $8.0\text{ ppm}$ . The large coupling constant ( $J \approx 15\text{-}16\text{ Hz}$ ) is diagnostic of the (E)- or trans-configuration, which is the expected isomer.

- Thiophene Protons: Two doublets in the aromatic region (~7.5-8.5 ppm), corresponding to the two protons on the thiophene ring.
- Purity: Integrate all relevant peaks. The relative integrations should match the number of protons (1:1:1:1:1). The absence of significant unassignable peaks is an indicator of high purity. Any solvent residue peaks (e.g., acetone, ethyl acetate) should be identified and quantified if necessary.

## Workflow for Incoming Quality Control

The following diagram illustrates the logical flow of the quality assessment process.

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Caption: Logical workflow for the quality control of incoming **3-(5-Nitrothiophen-2-yl)acrylic acid**.

## Safe Handling and Storage

As a laboratory chemical, **3-(5-Nitrothiophen-2-yl)acrylic acid** must be handled with appropriate precautions. Information is derived from GHS classifications and general safety practices for acrylic acid derivatives.

## Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as hazardous.[\[1\]](#)

- Harmful if swallowed or inhaled (H302, H332).
- Harmful in contact with skin (H312).
- Causes skin and eye irritation (H315, H319).
- May cause respiratory irritation (H335).

Mandatory PPE:

- Eye Protection: Safety glasses with side-shields or goggles.
- Hand Protection: Nitrile or other chemically resistant gloves.
- Body Protection: Laboratory coat.
- Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[\[11\]](#)

## Recommended Storage and Handling

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[1\]](#) Room temperature storage is generally acceptable.[\[2\]](#)

- Handling: Avoid creating dust. Use spark-proof tools and ensure equipment is grounded, as dusts can be explosive under certain conditions, a general precaution for fine organic powders.[\[11\]](#)[\[12\]](#) Do not eat, drink, or smoke when using this product.[\[13\]](#) Wash hands thoroughly after handling.

## Conclusion

**3-(5-Nitrothiophen-2-yl)acrylic acid** is a commercially available and valuable building block for medicinal chemistry research, particularly in the development of antimicrobial and anti-inflammatory agents. Its successful application, however, is contingent on the procurement of high-purity material. By engaging with reputable suppliers and, most importantly, implementing a rigorous in-house quality control protocol involving spectroscopic verification, researchers can ensure the integrity of their starting material. This diligence is fundamental to generating reliable, reproducible data and advancing scientific discovery.

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